molecular formula C17H22N2O2S B5566677 methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate

methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate

Cat. No. B5566677
M. Wt: 318.4 g/mol
InChI Key: LAHMZLFZCKAUQV-UHFFFAOYSA-N
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Description

Methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate, also known as MCE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCE is a thioamide derivative of benzoic acid and has a molecular weight of 396.55 g/mol.

Scientific Research Applications

Methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for the detection of thiols in biological systems. methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate has been shown to selectively detect thiols in the presence of other biological molecules and has been used for the detection of cysteine and glutathione in cells and tissues.
Another area of research is the use of methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate as a potential anticancer agent. Studies have shown that methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate can induce apoptosis in cancer cells by activating the mitochondrial pathway. methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.

Mechanism of Action

The mechanism of action of methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate is not fully understood. However, studies have suggested that methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate may exert its biological effects by modulating the redox state of cells. methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate has been shown to increase the levels of reactive oxygen species (ROS) in cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate has been shown to have various biochemical and physiological effects. Studies have shown that methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate can induce apoptosis in cancer cells by activating the mitochondrial pathway. methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate is its selectivity for thiols in biological systems. methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate has been shown to selectively detect thiols in the presence of other biological molecules and has been used for the detection of cysteine and glutathione in cells and tissues.
However, one of the limitations of methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate is its potential toxicity. Studies have shown that methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate can induce cell death in normal cells at high concentrations. Therefore, caution should be exercised when using methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate in lab experiments.

Future Directions

There are several future directions for research on methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate. One area of research is the development of more selective and sensitive fluorescent probes for the detection of thiols in biological systems. Another area of research is the development of methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate derivatives with improved anticancer activity and reduced toxicity.
Conclusion
In conclusion, methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate has been extensively studied for its potential applications as a fluorescent probe for the detection of thiols in biological systems and as a potential anticancer agent. Although the mechanism of action of methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate is not fully understood, studies have suggested that methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate may exert its biological effects by modulating the redox state of cells. While methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate has several advantages, caution should be exercised when using methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate in lab experiments due to its potential toxicity. There are several future directions for research on methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate, including the development of more selective and sensitive fluorescent probes and the development of methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate derivatives with improved anticancer activity and reduced toxicity.

Synthesis Methods

Methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate can be synthesized through a multi-step process involving the reaction of 3-aminobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-(1-cyclohexen-1-yl)ethylamine and methylamine. The final product is obtained through the reaction of the intermediate with methyl benzoate.

properties

IUPAC Name

methyl 3-[2-(cyclohexen-1-yl)ethylcarbamothioylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-21-16(20)14-8-5-9-15(12-14)19-17(22)18-11-10-13-6-3-2-4-7-13/h5-6,8-9,12H,2-4,7,10-11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHMZLFZCKAUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=S)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[2-(cyclohexen-1-yl)ethylcarbamothioylamino]benzoate

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